molecular formula C14H9F3O3 B3041946 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid CAS No. 43029-72-7

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid

Cat. No. B3041946
CAS RN: 43029-72-7
M. Wt: 282.21 g/mol
InChI Key: ZDMKAROYJIWVLD-UHFFFAOYSA-N
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Description

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is a chemical compound with the molecular weight of 282.22 . It is also known by the IUPAC name 4-hydroxy-3’- (trifluoromethyl) [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a phenyl group with a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 182-183°C .

Scientific Research Applications

1. Discovery of Heteroaryl Sulfonamides as EP1 Receptor Selective Antagonists

Research on analogs of 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid has led to the discovery of heteroaryl sulfonamides, which act as functional PGE2 antagonists selective for the EP1 receptor subtype. These analogs exhibit optimized antagonist activity and some demonstrate in vivo antagonist properties (Naganawa et al., 2006).

2. Synthesis and Characterization of Azo-Benzoic Acids

Studies involving the synthesis and characterization of azo-benzoic acids, including derivatives of this compound, have been conducted. These studies employ techniques like NMR, UV-VIS, and IR spectroscopy for structure confirmation. Such research is pivotal in understanding the chemical properties and potential applications of these compounds (Baul et al., 2009).

3. Bioactive Phenyl Ether Derivatives from Marine-Derived Fungi

Investigations into marine-derived fungi have led to the isolation of new phenyl ether derivatives, including compounds structurally related to this compound. These compounds have shown significant bioactivities, like antioxidant properties, demonstrating their potential for pharmaceutical applications (Xu et al., 2017).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

Molecular Mechanism

It is known that the compound can undergo free radical reactions . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then the compound reacts with NBS to form a brominated compound .

properties

IUPAC Name

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMKAROYJIWVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-2-hydroxy-benzoic acid (5 g, 23.04 mmol) was reacted with 4-trifluoromethyl phenyl boronic acid (6.56 g, 34.5 mmol) as desribed in general procedure D. The crude product was then was then purified by silica gel column chromatography (ethyl acetate:hexanes from 20:80 to 60:40) to afford 4.5 g of the 4-hydroxy-4′-trifluoromethyl-biphenyl-3-carboxylic acid as a white solid.
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5 g
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6.56 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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